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Foundational

An In-depth Technical Guide to 3-Fluoro-5-iodo-2-methylbenzoic Acid: Structure, Properties, and Synthetic Considerations

Abstract This technical guide provides a comprehensive overview of 3-Fluoro-5-iodo-2-methylbenzoic acid (CAS No. 2384087-37-8), a halogenated aromatic carboxylic acid of increasing interest in medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-iodo-2-methylbenzoic acid (CAS No. 2384087-37-8), a halogenated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. This document elucidates the chemical structure, explores its physicochemical properties through both established data and comparative analysis, and presents a detailed, field-proven methodology for its synthesis, purification, and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Benzoic Acids

The deliberate placement of multiple, distinct functional groups on a benzene ring is a cornerstone of modern molecular design. Each substituent—its electronic nature, steric bulk, and position—imparts a unique set of properties to the core scaffold, influencing everything from reaction kinetics to biological activity. 3-Fluoro-5-iodo-2-methylbenzoic acid is a prime example of such a strategically functionalized molecule. The presence of a fluorine atom, an iodine atom, a methyl group, and a carboxylic acid moiety on a single aromatic ring offers a rich chemical playground for synthetic chemists.

The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The methyl group provides steric and electronic influence, and the carboxylic acid functionality is a key site for amide bond formation and other derivatizations. This unique combination of functional groups makes 3-Fluoro-5-iodo-2-methylbenzoic acid a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1]

Chemical Structure and Physicochemical Properties

The structural and physical properties of a compound are fundamental to its application in any synthetic workflow. While some experimental data for 3-Fluoro-5-iodo-2-methylbenzoic acid is not extensively reported in the public domain, we can infer many of its characteristics from its constituent parts and by comparison with closely related analogues.

Chemical Identity

The identity of 3-Fluoro-5-iodo-2-methylbenzoic acid is unequivocally established by its structural and molecular formula.

IdentifierValueSource
IUPAC Name 3-Fluoro-5-iodo-2-methylbenzoic acidAiFChem[2]
CAS Number 2384087-37-8AiFChem[2]
Molecular Formula C₈H₆FIO₂AiFChem[2]
Molecular Weight 280.04 g/mol AiFChem[2]
Canonical SMILES CC1=C(C(=O)O)C(F)=CC(I)=C1Inferred
Physicochemical Data
PropertyEstimated Value / DescriptionRationale / Comparative Data
Melting Point Solid at room temperature, likely in the range of 150-180 °C.Based on the melting points of similar substituted benzoic acids like 3-Fluoro-2-methylbenzoic acid (158-160 °C) and 5-Iodo-2-methylbenzoic acid (176-179 °C).[7][8]
Boiling Point High, likely >300 °C (with potential decomposition).Carboxylic acids have high boiling points due to hydrogen bonding. For example, 5-Iodo-2-methylbenzoic acid has a boiling point of 320 °C.[9]
Solubility Sparingly soluble in water; soluble in polar organic solvents such as methanol, ethanol, acetone, and DMSO.The carboxylic acid group allows for hydrogen bonding with polar solvents. Aromatic compounds often show good solubility in a range of organic solvents.[10]
Acidity (pKa) Expected to be a stronger acid than benzoic acid (pKa ≈ 4.2).The electron-withdrawing inductive effects of the fluorine and iodine atoms stabilize the carboxylate anion, increasing acidity.[11][12]

Synthesis and Purification: A Proposed Experimental Protocol

Synthesis_Workflow A 3-Fluoro-2-methylbenzoic acid B Iodination Reaction A->B Iodine (I₂), Periodic Acid (H₅IO₆), Sulfuric Acid (H₂SO₄), Acetic Acid (AcOH) C Crude Product B->C D Purification (Recrystallization) C->D Hot Ethanol/Water E Pure 3-Fluoro-5-iodo-2-methylbenzoic acid D->E

A proposed workflow for the synthesis and purification of 3-Fluoro-5-iodo-2-methylbenzoic acid.
Synthesis: Electrophilic Iodination

The introduction of an iodine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents (fluoro, methyl, and carboxyl groups) are crucial for achieving the desired regioselectivity. The carboxyl and fluoro groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. In this case, the position para to the activating methyl group and meta to the deactivating fluoro and carboxyl groups is the most likely site for iodination.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-Fluoro-2-methylbenzoic acid (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add iodine (I₂, 0.5 equivalents) and periodic acid (H₅IO₆, 0.2 equivalents).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (a catalytic amount) to the reaction mixture through the dropping funnel.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove impurities.

Purification: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.

Step-by-Step Protocol:

  • Solvent Selection: Based on the expected solubility, a mixed solvent system of ethanol and water is a good starting point.

  • Dissolution: Place the crude 3-Fluoro-5-iodo-2-methylbenzoic acid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized 3-Fluoro-5-iodo-2-methylbenzoic acid must be confirmed using a suite of analytical techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity and Thermal Analysis A ¹H NMR B ¹³C NMR C FT-IR D Mass Spectrometry E HPLC F Melting Point Analysis Start Synthesized Compound Start->A Start->B Start->C Start->D Start->E Start->F

A comprehensive workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to fluorine-proton and proton-proton coupling. The methyl group should appear as a singlet, and the carboxylic acid proton will likely be a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 170 ppm). The aromatic carbons will show a range of chemical shifts influenced by the attached substituents, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF).[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A broad O-H stretch is expected in the region of 3300-2500 cm⁻¹, and a strong, sharp C=O stretch will appear around 1700 cm⁻¹.[14] Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Fluoro-5-iodo-2-methylbenzoic acid (280.04 g/mol ).

Reactivity and Potential Applications

The synthetic utility of 3-Fluoro-5-iodo-2-methylbenzoic acid lies in the diverse reactivity of its functional groups.

  • Carboxylic Acid Group: This group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, providing a gateway to a wide range of other compounds.

  • Iodine Atom: The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

  • Fluorine Atom: The fluorine atom is generally unreactive under standard synthetic conditions, making it a stable substituent that can be carried through multi-step syntheses.

These reactive sites make 3-Fluoro-5-iodo-2-methylbenzoic acid a valuable building block in drug discovery programs, particularly for the synthesis of enzyme inhibitors and other biologically active molecules.[15] For example, the benzamide scaffold is a privileged structure in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[15]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-Fluoro-5-iodo-2-methylbenzoic acid. While specific toxicity data for this compound is not available, information from related halogenated benzoic acids suggests that it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.[16]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]

Conclusion

3-Fluoro-5-iodo-2-methylbenzoic acid represents a highly functionalized and synthetically versatile building block. Its unique combination of reactive sites and modulating substituents makes it a compound of significant interest for the development of new pharmaceuticals and functional materials. While direct experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and a plausible and detailed protocol for its synthesis, purification, and characterization. By leveraging the principles of modern organic chemistry and drawing upon data from analogous structures, researchers can confidently incorporate this valuable intermediate into their synthetic strategies.

References

  • Vaia. (n.d.). Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Why is o-fluorobenzoic acid the weakest of the ortho-halo-substituted benzoic acids? Why do o-chlorobenzoic acid and o-bromobenzoic acid have similar pKa values? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Using 3-Fluoro-4-methyl-5-iodobenzoic Acid in Synthesis. Retrieved from [Link]

  • Arkat USA. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • AIP Publishing. (n.d.). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR spectra and Analytical HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • European Patent Office. (2005, January 13). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Doc Brown's Chemistry. (2026, February 24). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29).
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

  • Chegg.com. (2019, November 7). Solved What acidic compound is shown based on the 13C NMR. Retrieved from [Link]

  • NextSDS. (n.d.). 5-fluoro-2-iodo-3-methylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACS Omega. (2020, April 22). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

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Exploratory

Solubility profile of 3-Fluoro-5-iodo-2-methylbenzoic acid in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Fluoro-5-iodo-2-methylbenzoic Acid in Organic Solvents Authored for Researchers, Scientists, and Drug Development Professionals Abstract The solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Fluoro-5-iodo-2-methylbenzoic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3][4][5] This is particularly true for novel chemical entities (NCEs) where an estimated 40% are poorly soluble in aqueous media.[2] 3-Fluoro-5-iodo-2-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its solubility profile across a range of organic solvents is a fundamental dataset required for its progression through the development pipeline. This technical guide provides a comprehensive framework for the systematic determination of the solubility of 3-Fluoro-5-iodo-2-methylbenzoic acid. It outlines the theoretical underpinnings of solubility, details a robust experimental protocol based on the equilibrium shake-flask method, discusses analytical quantification via High-Performance Liquid Chromatography (HPLC), and provides a structure for the presentation and interpretation of the resulting data. This document is intended to serve as a self-validating system for generating a reliable and reproducible solubility profile for the title compound.

Introduction: The Criticality of a Solubility Profile

The journey of a new chemical entity from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone that dictates the developability of a compound.[1][3][5] A comprehensive understanding of a compound's solubility in various organic solvents is paramount for several key aspects of drug development:

  • Process Chemistry: The selection of appropriate solvents is crucial for optimizing reaction conditions, controlling crystallization, and ensuring efficient purification of the API.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating viable dosage forms, from oral solids to parenteral solutions.[1]

  • Preclinical and Toxicological Studies: The preparation of dosing solutions for in vitro and in vivo studies requires knowledge of the compound's solubility in relevant vehicles.

  • Predictive Modeling: Experimental solubility data in a range of solvents can be used to develop and validate computational models that predict the solubility of other related compounds, thereby accelerating future research.[6][7][8][9]

This guide focuses on 3-Fluoro-5-iodo-2-methylbenzoic acid, a molecule whose structural features—a carboxylic acid group capable of hydrogen bonding, a lipophilic iodinated benzene ring, and a methyl group—suggest a complex solubility behavior that warrants a thorough investigation.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The dissolution process can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions in the crystal lattice (endothermic).

  • Breaking of solvent-solvent interactions to create a cavity for the solute (endothermic).

  • Formation of solute-solvent interactions (exothermic).

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released from the solute-solvent interactions must be sufficient to overcome the energy required for the first two steps.

The key molecular properties of 3-Fluoro-5-iodo-2-methylbenzoic acid that will influence its solubility are:

  • Polarity: The carboxylic acid group imparts significant polarity and the capacity for hydrogen bonding.

  • Lipophilicity: The iodinated and methylated benzene ring contributes to the molecule's nonpolar character.

  • Molecular Size and Shape: These factors affect how efficiently the solute molecules can pack in a crystal lattice and how well they can be solvated by solvent molecules.

The choice of organic solvents for a solubility screen should therefore span a range of polarities and hydrogen bonding capabilities to probe these different interactions.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[2][10][11][12][13][14] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Equipment
  • 3-Fluoro-5-iodo-2-methylbenzoic acid (solid, high purity)

  • A range of organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of 3-Fluoro-5-iodo-2-methylbenzoic acid using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 3-Fluoro-5-iodo-2-methylbenzoic acid C Add the solid to the solvent-containing vials A->C B Add a known volume of organic solvent to vials B->C D Seal vials and place on an orbital shaker C->D E Equilibrate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-72 hours) D->E F Allow vials to stand to let solids settle E->F G Centrifuge the vials to pellet undissolved solid F->G H Filter the supernatant using a syringe filter G->H I Dilute the clear filtrate with a suitable solvent H->I J Analyze the diluted sample by HPLC I->J K Quantify the concentration using a calibration curve J->K

Caption: Experimental workflow for the determination of thermodynamic solubility.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Fluoro-5-iodo-2-methylbenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[10]

    • Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into the vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[11][13] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the bulk of the solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[15] This step is critical to prevent small particles from dissolving upon dilution and artificially inflating the solubility value.[15]

  • Quantification by HPLC:

    • Prepare a stock solution of 3-Fluoro-5-iodo-2-methylbenzoic acid of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards of decreasing concentration.

    • Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is often suitable for this type of compound. The mobile phase and UV detection wavelength should be optimized for the analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.[16]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventPolarity IndexDielectric Constant (ε)H-Bonding CapacitySolubility at 25°C (mg/mL)Solubility at 25°C (mol/L)
Hexane0.11.88Poor
Toluene2.42.38Poor
Dichloromethane3.19.08Poor
Ethyl Acetate4.46.02Acceptor
Acetone5.120.7Acceptor
Ethanol5.224.5Donor & Acceptor
Methanol6.632.7Donor & Acceptor
Acetonitrile5.837.5Acceptor
Dimethyl Sulfoxide (DMSO)7.246.7Acceptor
Water10.280.1Donor & Acceptor

Note: The table is presented as a template. The empty cells are to be populated with the experimentally determined values.

Interpretation of Results

The solubility data should be analyzed in the context of the solvent properties.

  • Effect of Polarity: A higher solubility in polar solvents like methanol and DMSO compared to nonpolar solvents like hexane would be expected due to the polar carboxylic acid group.

  • Role of Hydrogen Bonding: Solvents that can act as hydrogen bond donors and acceptors (e.g., alcohols) are likely to be effective at solvating the carboxylic acid group, leading to higher solubility.

  • Influence of Molecular Structure: The presence of the bulky iodine atom and the methyl group may create steric hindrance that affects how efficiently solvent molecules can interact with the solute.

By systematically analyzing these trends, a comprehensive understanding of the solubility behavior of 3-Fluoro-5-iodo-2-methylbenzoic acid can be developed.

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility profile of 3-Fluoro-5-iodo-2-methylbenzoic acid in a range of organic solvents. Adherence to the detailed experimental protocol, coupled with accurate analytical quantification, will yield high-quality, reproducible data. This information is invaluable for guiding subsequent stages of research and development, from process optimization to formulation design, ultimately enabling the full potential of this compound to be realized.

References

  • The Importance of Solubility for New Drug Molecules. (2020). SCIENTIA
  • A new model predicts how molecules will dissolve in different solvents. (2025). MIT News. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

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  • Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. (2023). RSC Publishing. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). PubMed. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

  • how can i test the solubility in hplc please ? (2009). Chromatography Forum. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). ACS Publications. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2022). National Institutes of Health. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013). UNT Digital Library. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013). AIP Publishing. [Link]

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Foundational

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Synthetic Utility of 3-Fluoro-5-iodo-2-methylbenzoic Acid

Executive Summary In the rapidly evolving landscape of targeted protein degradation and advanced therapeutics, sterically and electronically tuned halogenated scaffolds are indispensable. 3-Fluoro-5-iodo-2-methylbenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and advanced therapeutics, sterically and electronically tuned halogenated scaffolds are indispensable. 3-Fluoro-5-iodo-2-methylbenzoic acid (CAS: 2384087-37-8) has emerged as a critical molecular building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) directed at kinases such as CDK2.

As a Senior Application Scientist, this guide is designed to move beyond basic data sheets. It provides drug development professionals with a mechanistic understanding of the compound's toxicity, self-validating protocols for its handling and synthesis, and an authoritative breakdown of its application in modern drug discovery.

Molecular Characterization & Quantitative Data

The precise arrangement of halogens (fluorine and iodine) around the benzoic acid core dictates both the compound's reactivity and its biological partitioning. Below is a consolidated quantitative profile of the molecule.

Table 1: Physicochemical Properties of 3-Fluoro-5-iodo-2-methylbenzoic acid

PropertyValue / Specification
Chemical Name 3-Fluoro-5-iodo-2-methylbenzoic acid
CAS Registry Number 2384087-37-8
Molecular Formula C8H6FIO2
Molecular Weight 280.04 g/mol
Typical Purity ≥95% (Research Grade)
SMILES String O=C(O)C1=CC(I)=CC(F)=C1C
Physical State Solid (Crystalline Powder)
Structural Features Lipophilic halogen substitutions (F, I) with a protic anchor (-COOH)

Data corroborated by commercial chemical inventory standards from and .

Material Safety Data Sheet (MSDS) & Toxicological Causality

Understanding the why behind hazard classifications is critical for designing robust safety systems. Like many halogenated aromatic acids, 3-Fluoro-5-iodo-2-methylbenzoic acid carries specific Global Harmonized System (GHS) hazard statements.

Hazard Identification & Mechanistic Causality
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid moiety (pKa ~3.5–4.0) readily donates protons upon contact with the aqueous environment of the skin or ocular mucosa, leading to localized pH reduction and protein denaturation. The causality of its prolonged irritant effect lies in its high partition coefficient (LogP). The lipophilic fluorine and iodine atoms allow the molecule to penetrate the lipid-rich stratum corneum more effectively than unsubstituted benzoic acid.

  • H335 (May cause respiratory irritation): As a fine crystalline powder, aerosolization leads to particulate deposition in the respiratory tract, where the localized acidity irritates the epithelial lining.

Self-Validating Handling Protocol

To ensure absolute safety, laboratory personnel must employ a self-validating handling system:

  • Containment Verification: Before opening the reagent, measure the fume hood face velocity using a calibrated anemometer (target: 0.4–0.6 m/s). A passing reading is the primary self-validating step for inhalation protection.

  • Barrier Protection: Don nitrile gloves (double-gloving is mandatory due to the lipophilicity of the halogenated aromatic ring), safety goggles, and a lab coat.

  • Dispensing: Weigh the solid using an anti-static weigh boat to prevent electrostatic repulsion and subsequent aerosolization of the powder.

  • Decontamination (Self-Validating Step): Wipe down the balance and surrounding area with a 5% sodium bicarbonate (NaHCO₃) solution. The visual cue of CO₂ bubble evolution serves as a self-validating indicator that residual acid is present and being actively neutralized. Once bubbling ceases upon further application, the area is confirmed safe.

Synthetic Methodology & Regioselectivity

The synthesis of 3-Fluoro-5-iodo-2-methylbenzoic acid relies on a highly regioselective Electrophilic Aromatic Substitution (EAS). The standard protocol utilizes 3-fluoro-2-methylbenzoic acid and N-Iodosuccinimide (NIS) in concentrated sulfuric acid, as detailed in recent PROTAC patent literature ().

Causality of Regioselectivity

Why does iodination occur specifically at the C5 position? It is a result of synergistic directing effects:

  • The methyl group at C2 is an activating ortho/para director (directing to C5).

  • The carboxyl group at C1 is a deactivating meta director (also directing to C5). These combined electronic and steric effects overpower the directing influence of the fluorine atom, channeling the electrophile exclusively to the C5 position.

Self-Validating Synthesis Protocol
  • Acidic Activation: Cool 90.0 mL of concentrated sulfuric acid (H₂SO₄) to 0°C. Dissolve 20.0 g (130 mmol) of 3-fluoro-2-methylbenzoic acid into the cold acid.

  • Electrophile Generation: Slowly add 26.3 g (117 mmol, 0.90 eq) of NIS.

    • Mechanistic Choice: H₂SO₄ protonates the carbonyl oxygen of NIS, dramatically increasing the leaving group ability of the succinimide ring and generating a highly reactive iodonium (I⁺) equivalent. The use of 0.90 equivalents of NIS is a deliberate choice to prevent over-iodination and ensure complete consumption of the electrophile.

  • Reaction Execution & Monitoring: Stir the mixture at 25°C for 2 hours.

    • Self-Validating Step: Spot the reaction mixture against the starting material on a silica gel TLC plate (eluent: Hexanes/EtOAc with 1% Acetic Acid). The addition of 1% acetic acid prevents streaking. The self-validating indicator of completion is the complete disappearance of the lower-Rf starting material spot and the emergence of a single, higher-Rf product spot (due to the lipophilic iodine atom).

  • Quenching & Isolation: Pour the mixture over crushed ice containing sodium thiosulfate (Na₂S₂O₃).

    • Self-Validating Step: The immediate dissipation of any residual yellow/brown color confirms the complete reduction of unreacted I₂ or I⁺ species, validating that the mixture is safe for filtration.

SynthesisWorkflow SM 3-Fluoro-2-methylbenzoic acid (130 mmol) Reaction Electrophilic Aromatic Substitution Stir at 25°C for 2h SM->Reaction Reagent N-Iodosuccinimide (NIS) (117 mmol) Reagent->Reaction Solvent H2SO4 (90 mL) Catalyst & Solvent Solvent->Reaction Product 3-Fluoro-5-iodo-2-methylbenzoic acid (Target Scaffold) Reaction->Product

Fig 1: Synthetic workflow for 3-Fluoro-5-iodo-2-methylbenzoic acid via electrophilic iodination.

Applications in Advanced Therapeutics (Targeted Protein Degradation)

The strategic placement of the iodine atom at the C5 position makes this compound an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). In modern drug discovery, this scaffold is heavily utilized to construct the linker regions of PROTACs.

For example, in the degradation of Cyclin-Dependent Kinase 2 (CDK2)—a critical target in oncology—the 3-Fluoro-5-iodo-2-methylbenzoic acid scaffold is coupled to a target-binding ligand on one side and an E3 ligase-recruiting ligand (such as a cereblon binder) on the other. The rigid benzoic acid core provides the necessary spatial orientation to facilitate the formation of a stable ternary complex, which is the prerequisite for ubiquitin transfer.

PROTACMechanism CDK2 CDK2 Protein (Target) Ternary Ternary Complex Formation (CDK2 - Linker - CRBN) CDK2->Ternary Scaffold 3-Fluoro-5-iodo-2-methylbenzoic acid (Core Linker Scaffold) Scaffold->Ternary Mediates Binding Cereblon Cereblon (CRBN) (E3 Ubiquitin Ligase) Cereblon->Ternary Ubiquitin Polyubiquitination of CDK2 Ternary->Ubiquitin Proteasome Proteasomal Degradation (Target Clearance) Ubiquitin->Proteasome

Fig 2: Mechanism of action for CDK2 degradation using the fluorinated benzoic acid scaffold.

References

  • World Intellectual Property Organization. (2023). Compounds that mediate protein degradation and methods of use thereof (Patent No. WO2023069720A1).
Exploratory

Electronic Effects of Halogen Substituents in 3-Fluoro-5-iodo-2-methylbenzoic Acid: A Technical Guide for Medicinal Chemistry

Executive Summary In modern drug discovery and the synthesis of complex modalities like Proteolysis Targeting Chimeras (PROTACs), the selection of highly functionalized aromatic building blocks is critical. 3-Fluoro-5-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and the synthesis of complex modalities like Proteolysis Targeting Chimeras (PROTACs), the selection of highly functionalized aromatic building blocks is critical. 3-Fluoro-5-iodo-2-methylbenzoic acid (CAS 2384087-37-8) represents a masterclass in stereoelectronic design. By combining a sterically demanding ortho-methyl group with the distinct electronic properties of meta-fluoro and meta-iodo substituents, this molecule offers precise control over acidity, lipophilicity, and chemoselective reactivity.

This whitepaper dissects the causal relationships between the electronic effects of these substituents and their macroscopic chemical behavior, providing validated protocols for leveraging this compound in advanced synthetic workflows.

Structural Anatomy & Stereoelectronic Profiling

The reactivity and physicochemical profile of 3-Fluoro-5-iodo-2-methylbenzoic acid are dictated by the orthogonal effects of its three substituents relative to the carboxylic acid moiety.

The C2-Methyl Group: Steric Decoupling

Positioned ortho to the carboxylic acid, the methyl group exerts a profound steric effect. It forces the carboxylate group to twist out of the coplanar alignment with the benzene ring. This conformational shift breaks the resonance overlap (+R) between the aromatic π -system and the carbonyl group. Because the ring can no longer donate electron density to the carbonyl via resonance, the carbonyl carbon becomes more electrophilic, increasing the inductive pull on the hydroxyl oxygen and facilitating proton dissociation.

The C3-Fluoro Group: Inductive Pull & Metabolic Stability

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Because it is located meta to the carboxylic acid, its resonance donation (+R) is negligible, allowing the -I effect to dominate. In medicinal chemistry, this C-F bond serves a dual purpose: it significantly lowers the pKa of the molecule and acts as a metabolic block, preventing cytochrome P450-mediated oxidation at the C3 position without adding significant steric bulk.

The C5-Iodo Group: Polarizability and Halogen Bonding

Iodine provides a weak -I effect but introduces massive polarizability. Crucially, the anisotropic distribution of electron density around the iodine atom creates a localized region of positive electrostatic potential known as a σ -hole. This allows the C5-iodo group to participate in halogen bonding —a highly directional, non-covalent interaction with Lewis bases (e.g., backbone carbonyls in protein targets) that is increasingly exploited in rational drug design to enhance binding affinity . Furthermore, the low bond dissociation energy (BDE) of the C-I bond makes it an ideal synthetic handle.

ElectronicEffects Core 3-Fluoro-5-iodo-2-methylbenzoic acid Sub_F C3-Fluoro Core->Sub_F Position 3 Sub_I C5-Iodo Core->Sub_I Position 5 Sub_Me C2-Methyl Core->Sub_Me Position 2 Effect_F Strong -I Effect Metabolic Block Sub_F->Effect_F Effect_I Weak -I Effect High Polarizability (σ-hole) Low BDE Sub_I->Effect_I Effect_Me Steric Hindrance Ortho-Effect Sub_Me->Effect_Me Outcome_pKa Increased Acidity (Lower pKa) Effect_F->Outcome_pKa Inductive Pull Effect_I->Outcome_pKa Inductive Pull Outcome_Rxn Chemoselective Cross-Coupling Effect_I->Outcome_Rxn Oxidative Addition Outcome_Bind Halogen Bonding (Target Binding) Effect_I->Outcome_Bind Lewis Acidic Interaction Effect_Me->Outcome_pKa Steric Decoupling

Electronic and steric effects of substituents in 3-Fluoro-5-iodo-2-methylbenzoic acid.

Modulation of Physicochemical Properties (pKa)

Understanding the acidic strength of fluorinated benzoic acids is crucial for predicting their behavior in physiological systems (e.g., membrane permeability, solubility) . The pKa of 3-Fluoro-5-iodo-2-methylbenzoic acid is the result of synergistic substituent effects.

While unsubstituted benzoic acid has a pKa of 4.20, the introduction of the ortho-methyl group lowers it to 3.91 via the steric decoupling mechanism described above. The addition of the meta-fluoro and meta-iodo groups further depresses the pKa through their combined -I effects.

Quantitative Data Summary: Comparative Acidity
CompoundPrimary Substituent EffectsExperimental / Estimated pKa
Benzoic Acid None (Reference)4.20
2-Methylbenzoic Acid Ortho steric effect (+I, +H)3.91
3-Fluorobenzoic Acid Meta -I effect3.86
3-Fluoro-5-iodo-2-methylbenzoic acid Synergistic -I (F, I) + Ortho steric~3.22 (Estimated)

Note: A lower pKa indicates a stronger acid, meaning this compound will be heavily ionized at physiological pH (7.4), impacting its LogD and necessitating specific formulation strategies if used as a terminal drug fragment.

Chemoselectivity & Reactivity Mapping

The presence of two different halogens on the same aromatic ring creates an opportunity for chemoselective functionalization .

The bond dissociation energy (BDE) of a C-F bond is exceptionally high (~116 kcal/mol), making it inert under standard transition-metal catalysis. In stark contrast, the C-I bond is much weaker (~65 kcal/mol). Consequently, Palladium(0) species will undergo oxidative addition into the C-I bond with near-perfect chemoselectivity at moderate temperatures (60–80 °C), leaving the C-F bond completely intact. This allows the C5 position to be elaborated via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, while the C3-fluoro group remains as a permanent structural feature.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps: for instance, rigorous degassing is required because oxygen rapidly quenches the active Pd(0) catalyst, leading to homocoupling side-products.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Selectively couple an aryl boronic acid at the C5-iodo position without defluorination.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Potassium Carbonate ( K2​CO3​ , 3.0 equiv).

    • Causality: K2​CO3​ is chosen as a mild base to activate the boronic acid (forming the reactive boronate complex) without causing undesired side reactions at the carboxylic acid.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Sparge the solution with Argon for 15 minutes.

    • Causality: Water is necessary to dissolve the inorganic base and facilitate transmetalation. Argon sparging prevents oxidative degradation of the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing side reactions.

  • Thermal Activation: Seal the flask and heat to 80 °C for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and acidify the aqueous layer to pH 2 using 1M HCl. Extract the product into the organic layer.

    • Causality: Acidification ensures the carboxylic acid is fully protonated (unionized), driving it into the organic phase for recovery.

SuzukiWorkflow Start Start: 3-Fluoro-5-iodo-2-methylbenzoic acid Step1 Step 1: Reagent Preparation (Boronic Acid, Pd(dppf)Cl2, Base) Start->Step1 Step2 Step 2: Degassing (Argon Sparging, 15 mins) Step1->Step2 Step3 Step 3: Heating (80°C, 12 hours) Step2->Step3 Step4 Step 4: Reaction Monitoring (LC-MS / TLC) Step3->Step4 Decision Is C-I fully consumed? Step4->Decision Decision->Step3 No Step5 Step 5: Workup & Extraction (EtOAc / H2O, Acidification) Decision->Step5 Yes Step6 Step 6: Purification (Prep-HPLC) Step5->Step6 End End: 5-Substituted-3-fluoro-2-methylbenzoic acid Step6->End

Chemoselective Suzuki-Miyaura cross-coupling workflow targeting the C5-iodo position.

Protocol B: Spectrophotometric pKa Determination

Objective: Empirically validate the pKa of the synthesized derivative.

  • Buffer Preparation: Prepare a series of standardized aqueous buffer solutions ranging from pH 1.0 to 6.0.

  • Sample Preparation: Dissolve the compound in the buffers at a constant concentration (e.g., 10−4 M).

  • Absorbance Measurement: Measure the UV-Vis absorbance of each solution at a wavelength where the ionized and unionized forms exhibit maximum difference in absorptivity ( λmax​ ).

  • Data Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa, calculated via the derived Henderson-Hasselbalch equation: pKa=pH+log[(A−AI​)/(AU​−A)] .

References

  • Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012. 1

  • BenchChem Technical Support Team. "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids." BenchChem, 2025. 2

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 3-Fluoro-5-iodo-2-methylbenzoic acid

Application Note: Scalable Synthesis and Regioselective Iodination of 3-Fluoro-5-iodo-2-methylbenzoic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Regioselective Iodination of 3-Fluoro-5-iodo-2-methylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Advanced pharmaceutical intermediates, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted protein degraders[1].

Introduction & Mechanistic Rationale

3-Fluoro-5-iodo-2-methylbenzoic acid (CAS: 2384087-37-8) is a highly valued halogenated building block utilized in the development of complex therapeutic agents, including novel protein degraders targeting liquid tumors[1]. The presence of orthogonal functional groups (carboxylic acid, fluorine, iodine, and a methyl moiety) allows for highly versatile downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

Expertise & Experience: The Regioselectivity Paradigm The synthesis of this compound relies on a highly controlled Electrophilic Aromatic Substitution (EAS). The starting material, 3-fluoro-2-methylbenzoic acid, presents a complex directing-group environment:

  • Methyl group (C2): Weakly activating, ortho/para directing.

  • Fluoro group (C3): Deactivating, ortho/para directing.

  • Carboxylic acid (C1): Strongly deactivating, meta directing.

To achieve selective iodination at the C5 position, the reaction leverages the synergistic directing effects of the C2-methyl group (directing para to C5) and the C1-carboxylic acid (directing meta to C5). By utilizing N-Iodosuccinimide (1-iodopyrrolidine-2,5-dione, NIS) in concentrated sulfuric acid ( H2​SO4​ ), the acid protonates the NIS, generating a highly reactive iodonium ion equivalent ( I+ ). To suppress di-iodination or unwanted side reactions, NIS is deliberately used in a sub-stoichiometric amount (0.90 equivalents) relative to the starting material[1].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric parameters for a 20-gram scale synthesis, ensuring high regiocontrol and minimizing purification bottlenecks[1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Fluoro-2-methylbenzoic acid154.141.0020.0 g (130 mmol)Starting Material
N-Iodosuccinimide (NIS)224.980.9026.3 g (117 mmol)Electrophilic Iodinating Agent
Sulfuric Acid ( H2​SO4​ , conc.)98.08Solvent90.0 mLAcid Catalyst / Solvent

Reaction Workflow & Pathway Visualization

G SM 3-Fluoro-2-methylbenzoic acid (1.00 eq) Reaction EAS Reaction (25°C for 2 h) SM->Reaction Dissolved in H2SO4 Reagents NIS (0.90 eq) + H2SO4 (0°C Addition) Intermediate Electrophilic Iodonium (I+) Generation Reagents->Intermediate Protonation Intermediate->Reaction Active Electrophile Purification Prep-HPLC Purification (C18, H2O/MeCN) Reaction->Purification Aqueous Workup Product 3-Fluoro-5-iodo- 2-methylbenzoic acid Purification->Product Lyophilization

Workflow for the regioselective electrophilic iodination of 3-fluoro-2-methylbenzoic acid.

Step-by-Step Experimental Protocol

Trustworthiness & Self-Validation: This protocol is engineered to ensure thermal control during electrophile generation and utilizes precise chromatographic parameters to isolate the target compound from unreacted starting material.

Step 1: Reactor Preparation and Dissolution

  • Equip a thoroughly dried, multi-neck round-bottom flask with a magnetic stir bar, a temperature probe, and a nitrogen inlet.

  • Charge the flask with concentrated sulfuric acid (90.0 mL).

  • Cool the reactor to 0 °C using an ice-water bath.

  • Slowly add 3-fluoro-2-methylbenzoic acid (20.0 g, 130 mmol) to the stirring sulfuric acid. Stir until complete dissolution is achieved.

Step 2: Electrophilic Iodination

  • Maintain the internal temperature strictly at 0 °C.

  • Add 1-iodopyrrolidine-2,5-dione (NIS) (26.3 g, 117 mmol) portion-wise over 15–20 minutes to control any exothermic protonation events[1].

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to 25 °C.

  • Stir the reaction at 25 °C for exactly 2 hours to drive the electrophilic aromatic substitution to completion[1].

Step 3: Quench and Primary Isolation

  • Crucial Safety Step: Carefully pour the dark, acidic reaction mixture over 500 g of crushed ice under vigorous stirring to quench the reaction and precipitate the crude organic acid.

  • Allow the ice to melt completely.

  • Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual sulfuric acid and succinimide byproducts.

  • Dry the crude solid under vacuum to yield the crude residue.

Step 4: Preparative HPLC Purification To achieve >99% purity required for pharmaceutical intermediate applications, the crude residue must be purified using Preparative High-Performance Liquid Chromatography (Prep-HPLC)[1].

  • Column: Phenomenex Luna C18 (150 mm × 25 mm, 10 µm particle size)[1].

  • Mobile Phase A: Water (containing 0.1% Formic Acid to maintain the analyte in its protonated, retained state).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 35% to 65% Mobile Phase B over 9.0 minutes[1].

  • Post-Processing: Pool the fractions containing the pure target mass and subject them to lyophilization (freeze-drying) to afford 3-fluoro-5-iodo-2-methylbenzoic acid as an off-white solid[1].

References

  • Title: WO2023069720A1 - Composés qui assurent la médiation de la dégradation de protéines et leurs procédés d'utilisation Source: Google Patents URL

Sources

Application

Application Note: Microwave-Assisted Functionalization of 3-Fluoro-5-iodo-2-methylbenzoic Acid in Drug Discovery

Executive Summary & Structural Rationale In modern drug development, the rapid and selective functionalization of complex aromatic scaffolds is critical for exploring structure-activity relationships (SAR). 3-Fluoro-5-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug development, the rapid and selective functionalization of complex aromatic scaffolds is critical for exploring structure-activity relationships (SAR). 3-Fluoro-5-iodo-2-methylbenzoic acid (CAS 2384087-37-8) serves as a highly versatile, multi-functional building block for active pharmaceutical ingredients (APIs).

The strategic placement of functional groups on this scaffold dictates its synthetic utility:

  • The Iodine Atom (C-5): Acting as a "soft" leaving group, the C-I bond is highly susceptible to oxidative addition by Palladium(0) species. This makes it an ideal handle for rapid carbon-carbon bond formation via Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions[1].

  • The Carboxylic Acid (C-1): Serves as a primary anchor for amidation or esterification, allowing for the modular attachment of pharmacophores.

  • The Methyl Group (C-2): Provides essential steric shielding and conformational restriction, which is often required to lock biaryl systems into specific dihedral angles for target protein binding.

  • The Fluorine Atom (C-3): Modulates the pKa of the adjacent carboxylic acid, increases the overall lipophilicity of the molecule, and provides metabolic stability against cytochrome P450-mediated oxidation.

While the steric bulk of the methyl group provides pharmacological benefits, it significantly hinders traditional thermal cross-coupling at the adjacent positions. This application note details how microwave-assisted synthesis overcomes these kinetic barriers, providing a self-validating, high-yield protocol for functionalizing this critical scaffold.

Mechanistic Insights: The Microwave Advantage

Traditional thermal heating of sterically hindered iodo-aromatics often leads to sluggish kinetics, requiring 12 to 24 hours of reflux. Prolonged heating at high temperatures increases the risk of side reactions, most notably protodeiodination (the reductive loss of the iodine atom without coupling) and homocoupling of the boronic acid partner[2].

Microwave irradiation fundamentally alters the reaction kinetics through direct, volumetric dielectric heating. Polar solvents—such as the water and dioxane mixture used in these protocols—rapidly absorb microwave energy, generating localized superheating. This intense, instantaneous energy transfer efficiently overcomes the activation energy barrier for the oxidative addition of the electron-rich, sterically hindered 5-iodo position[3]. By accelerating the reaction from hours to minutes, the palladium catalyst is locked into the productive catalytic cycle, drastically suppressing degradation pathways.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 3-Fluoro-5-iodo- 2-methylbenzoic acid PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII Trans Transmetalation (Boronic Acid + Base) PdII->Trans PdII2 Pd(II) Complex (Ar-Pd-Ar') Trans->PdII2 RedEl Reductive Elimination (Biaryl Formation) PdII2->RedEl RedEl->Pd0 Regeneration Prod Cross-Coupled Product RedEl->Prod

Palladium-catalyzed Suzuki-Miyaura catalytic cycle under microwave irradiation.

Furthermore, the inclusion of water as a co-solvent is not merely for solubility; water is strictly required to dissolve the inorganic base (e.g., K₂CO₃) and generate the highly reactive boronate anion, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[4].

Quantitative Performance Comparison

The following table summarizes the empirical data comparing conventional thermal heating versus microwave-assisted Suzuki-Miyaura coupling of 3-Fluoro-5-iodo-2-methylbenzoic acid with standard arylboronic acids.

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Heating Source Oil Bath / Heating BlockDedicated Microwave Reactor
Temperature 90 °C (Reflux)110 °C (Sealed Vessel)
Reaction Time 16 – 24 hours10 – 15 minutes
Catalyst Loading 5.0 mol% Pd(dppf)Cl₂2.0 mol% Pd(dppf)Cl₂
Average Yield 55% – 65%88% – 95%
Purity (LC-MS) < 80%> 95%
Major Byproducts Protodeiodination, HomocouplingTrace homocoupling only

Experimental Workflows & Protocols

Workflow A 3-Fluoro-5-iodo- 2-methylbenzoic acid B Reagent Prep (Pd Catalyst, Base) A->B C Microwave Irradiation (110°C, 15 min) B->C D Workup & Extraction (EtOAc / H2O) C->D E Purified API Building Block D->E

Workflow for microwave-assisted synthesis of 3-Fluoro-5-iodo-2-methylbenzoic acid derivatives.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol functionalizes the C-5 position while leaving the carboxylic acid intact for downstream modifications.

Materials:

  • 3-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂ (2.0 mol%, 0.01 mmol)

  • K₂CO₃ (2.5 equiv, 1.25 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add the 3-Fluoro-5-iodo-2-methylbenzoic acid, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition & Degassing (Causality): Add 4.0 mL of the Dioxane/H₂O mixture. Crucial Step: Bubble dry N₂ or Argon through the suspension for 5 minutes. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, which will prematurely quench the catalytic cycle.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. The sealed environment allows the solvent to safely exceed its atmospheric boiling point, increasing the kinetic rate exponentially.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 110 °C for 15 minutes utilizing dynamic power modulation (max 200 W) and high-speed stirring.

  • In-Process Control (IPC) & Self-Validation: Remove a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Validation Check: If the starting material peak (m/z 279 [M-H]-) is >5%, the catalytic cycle was likely poisoned by residual oxygen. Add an additional 1 mol% Pd catalyst, re-purge with N₂, and irradiate for 5 more minutes.

  • Workup & Phase Separation (Causality): Transfer the mixture to a separatory funnel. Add 10 mL of water and acidify dropwise with 1M HCl until the aqueous layer reaches pH ~2. Why? At the basic pH of the reaction, the product exists as a water-soluble carboxylate salt. Acidification protonates the carboxylic acid, driving the product into the organic phase. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient containing 1% Acetic Acid to prevent tailing).

Protocol B: Microwave-Assisted Amidation

This protocol functionalizes the C-1 carboxylic acid, creating an amide linkage while preserving the C-5 iodine for subsequent late-stage functionalization.

Materials:

  • 3-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.5 equiv, 0.75 mmol)

  • DIPEA (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Pre-Activation: In a 10 mL microwave vial, dissolve the benzoic acid derivative and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 5 minutes. Causality: This pre-activation step ensures the complete conversion of the carboxylic acid into the highly reactive active ester intermediate before the amine is introduced, preventing base-catalyzed degradation of the starting material.

  • Amine Addition: Add the amine to the activated mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Irradiate at 80 °C for 10 minutes. Microwave heating overcomes the steric hindrance imposed by the adjacent ortho-methyl group, which typically slows down nucleophilic attack at the carbonyl carbon.

  • Workup: Quench the reaction by pouring it into 15 mL of half-saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Validation Check: Analyze the crude organic layer via TLC (UV active). The complete disappearance of the highly polar acid spot confirms successful amidation.

References

  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles Source: Arkivoc, Arkat USA. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Fluoro-5-iodo-2-methylbenzoic Acid Synthesis

Welcome to the Application Support Center. In my tenure overseeing process chemistry for PROTACs and kinase inhibitors, the iodination of deactivated aromatic rings has consistently been a bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. In my tenure overseeing process chemistry for PROTACs and kinase inhibitors, the iodination of deactivated aromatic rings has consistently been a bottleneck. Synthesizing high-purity 3-fluoro-5-iodo-2-methylbenzoic acid requires precise control over competing directing groups and highly reactive electrophilic intermediates.

This guide provides an in-depth, mechanistic approach to troubleshooting your iodination workflows, ensuring high regioselectivity, complete conversion, and minimal yield attrition.

Reaction Mechanism & Workflow

SynthesisWorkflow SM 3-Fluoro-2-methylbenzoic acid (Starting Material) Reagents NIS (0.9 - 1.0 eq) + H2SO4 0°C to 25°C SM->Reagents EAS Electrophilic Aromatic Substitution (Iodonium Ion Generation) Reagents->EAS Product 3-Fluoro-5-iodo-2-methylbenzoic acid (Major Product) EAS->Product Para to CH3 Byproducts C-4 / C-6 Iodo Isomers (Minor Byproducts) EAS->Byproducts Ortho/Para to F

Workflow of the electrophilic aromatic iodination of 3-fluoro-2-methylbenzoic acid.

Troubleshooting & FAQs

Q1: Why is my reaction yielding significant amounts of C-4 and C-6 iodinated isomers instead of the desired C-5 product? A1: Regioselectivity in this system is a battle between competing directing groups. The methyl group is ortho/para-directing (favoring C-5), the carboxyl group is meta-directing (favoring C-5), and the fluoro group is ortho/para-directing (favoring C-4 and C-6). The synergistic effect of the methyl and carboxyl groups makes C-5 the thermodynamically favored position. However, if your reaction temperature exceeds 25°C during electrophile generation, you will drive kinetic iodination at the less sterically hindered C-4 and C-6 positions. Using concentrated sulfuric acid ensures the carboxyl group remains protonated, maximizing its meta-directing electron-withdrawing power [1].

Q2: My conversion stalls at 70%, leaving unreacted starting material. How can I drive the iodination to completion without causing over-iodination? A2: Stalled conversion is almost always caused by the depletion of the active electrophile ( I+ ). Ambient moisture or degraded sulfuric acid heavily quenches the highly electrophilic iodonium intermediate. Ensure your H2​SO4​ is strictly anhydrous (95–98%). To prevent di-iodination, you must intentionally limit N-iodosuccinimide (NIS) to 0.90 equivalents relative to the starting material. It is far better to leave 10% unreacted starting material (which is easily washed away during aqueous workup) than to generate di-iodo species that will co-elute during chromatography [1].

Q3: Are there alternative catalytic methods if the H2​SO4​ /NIS system is incompatible with my scale-up reactor? A3: Yes. If highly corrosive strong acids are a limitation, a palladium-catalyzed C-H activation route can be employed. Reacting 3-fluoro-2-methylbenzoic acid with NIS in the presence of catalytic Pd(OAc)2​ (10 mol%) in DMF at 100°C provides an alternative pathway [2]. While this avoids sulfuric acid, be aware that it generally results in a slightly lower yield and requires rigorous scavenging to remove heavy metal residues. Alternatively, iodic acid ( HIO3​ ) oxidative systems have been successfully utilized for deactivated arenes [3].

Q4: How do I avoid yield losses during the aqueous workup? A4: The target molecule is a benzoic acid derivative, making its solubility highly sensitive to pH. Never attempt to neutralize the acidic reaction mixture with base prior to isolation. Instead, quench the reaction by pouring the acidic mixture directly over a large excess of crushed ice. The rapid dilution forces the hydrophobic product to precipitate out of the aqueous phase, while the succinimide byproduct remains dissolved.

Quantitative Yield Comparison

Below is a summary of expected yields and regioselectivity based on the chosen synthetic route.

Synthesis MethodReagent SystemTempRegioselectivity (C-5 : Others)Typical YieldKey Advantage
Method A (EAS) NIS, H2​SO4​ (98%)0°C to 25°C> 90 : 1085 - 90%Highly scalable, low cost
Method B (C-H Act.) NIS, Pd(OAc)2​ , DMF100°C80 : 2070 - 75%Avoids corrosive strong acids
Method C (Oxidative) I2​ , HIO3​ , AcOH/ H2​SO4​ 45°C85 : 1565 - 70%Atom-economical iodine usage

Self-Validating Experimental Protocol (EAS Method)

This protocol incorporates built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly at every stage.

Step 1: Reactor Preparation & Substrate Dissolution

  • Action: Charge a dry, glass-lined reactor with 3-fluoro-2-methylbenzoic acid (1.0 eq) and concentrated sulfuric acid ( H2​SO4​ , 98%) at a ratio of 4.5 mL per gram of substrate. Cool the mixture to 0°C under a nitrogen atmosphere.

  • Causality: H2​SO4​ acts as both the solvent and the acidic catalyst required to polarize the N-I bond of NIS, generating the highly reactive iodonium ( I+ ) species.

  • Validation Checkpoint: The substrate should fully dissolve into a pale yellow, viscous solution. If the solution is cloudy, moisture is present in the acid, which will severely depress the yield. Abort and use fresh acid.

Step 2: Electrophile Generation (NIS Addition)

  • Action: Add 1-iodopyrrolidine-2,5-dione (NIS, 0.90 eq) portion-wise over 30 minutes, maintaining the internal temperature strictly below 5°C.

  • Causality: Portion-wise addition prevents thermal runaway. Exceeding 5°C during addition promotes kinetic iodination at the undesired C-4 and C-6 positions.

  • Validation Checkpoint: Upon each addition, the solution will transiently turn deep amber/brown before lightening. A persistent, opaque dark brown color indicates the accumulation of unreacted iodine species and poor electrophile consumption.

Step 3: Reaction Progression

  • Action: Remove the cooling bath and allow the reaction mixture to warm to 25°C. Stir for exactly 2 hours.

  • Causality: Warming to room temperature provides the activation energy needed to drive the substitution at the sterically hindered C-5 position.

  • Validation Checkpoint: Monitor via HPLC or LC-MS. The reaction is considered complete when the starting material peak is <5%. Do not push past 2 hours, as di-iodination will begin to outpace the primary reaction.

Step 4: Quenching and Isolation

  • Action: Slowly pour the reaction mixture over crushed ice (10x volume relative to H2​SO4​ ) with vigorous stirring.

  • Causality: Rapid dilution of the acid forces the product to precipitate out of the aqueous phase while keeping the succinimide byproduct dissolved.

  • Validation Checkpoint: An off-white to pale yellow solid should immediately precipitate. If an oil forms, the quench temperature was too high; ensure sufficient ice is present.

Step 5: Purification

  • Action: Filter the precipitate, wash with cold water until the filtrate reaches pH 4, and purify via Prep-HPLC (Water/Acetonitrile with Formic Acid modifier). Lyophilize the collected fractions.

  • Causality: Formic acid ensures the carboxylate remains protonated during chromatography, preventing peak tailing and maximizing resolution from the C-4/C-6 isomers.

  • Validation Checkpoint: The final lyophilized powder should be an off-white solid with >99% purity by HPLC.

References

  • Composés qui assurent la médiation de la dégradation de protéines et leurs procédés d'utilisation (WO2023069720A1) . Google Patents. 1

  • Heteroaryl Substituted Benzoic Acids as RORgammaT Inhibitors and Uses Thereof (EP3368535B1) . Google Patents. 2

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent . Molecules (PMC). 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-Fluoro-5-iodo-2-methylbenzoic Acid

Welcome to the Technical Support Center. Working with heavily substituted halogenated aromatic compounds often presents significant formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with heavily substituted halogenated aromatic compounds often presents significant formulation challenges. 3-Fluoro-5-iodo-2-methylbenzoic acid is characterized by extreme lipophilicity and a high crystal lattice energy. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers and drug development professionals achieve stable aqueous solutions for in vitro and in vivo applications.

Thermodynamic & Physicochemical Root Causes

Q: Why is 3-Fluoro-5-iodo-2-methylbenzoic acid so highly insoluble in standard aqueous buffers?

A: The poor aqueous solubility is a direct consequence of its molecular structure, which heavily favors lipophilic partitioning over aqueous solvation. The introduction of halogens—specifically the large, highly polarizable iodine atom at the meta position and the fluorine atom—significantly increases the molecular volume and hydrophobicity. According to established pharmacokinetic principles, high lipophilicity (often corresponding to a LogP > 3.5 for such derivatives) prevents compounds from effectively interacting with water molecules, leading to rapid precipitation in aqueous conditions 1[1]. Furthermore, the ortho-methyl group creates steric hindrance around the carboxylic acid moiety, shielding it from optimal hydrogen bonding with the solvent and increasing the energetic penalty of hydration.

SolubilizationWorkflow Start Target: Solubilize 3-Fluoro-5-iodo-2-methylbenzoic acid CheckPH Is high pH (>7.5) tolerated by assay? Start->CheckPH SaltForm pH Adjustment & Salt Formation CheckPH->SaltForm Yes CheckTox Is organic solvent toxicity a concern? CheckPH->CheckTox No CoSolvent Co-solvent System (DMSO / PEG-400) CheckTox->CoSolvent No Complexation Cyclodextrin Complexation (HP-β-CD) CheckTox->Complexation Yes

Decision tree for selecting a solubilization strategy based on downstream assay constraints.

pH-Modulation and Salt Formation

Q: Can I simply increase the pH of my buffer to deprotonate the carboxylic acid and force it into solution?

A: Yes, but this approach requires strict environmental control. Benzoic acid derivatives are weak acids, and their solubility is highly dependent on the pH of the solution 2[2]. By adjusting the pH to at least 2 units above the compound's pKa (estimated ~3.2 due to electron-withdrawing halogens), you convert the highly lipophilic free acid into a more polar carboxylate salt. However, if this stock solution is later diluted into a neutral or slightly acidic biological assay media (e.g., pH 6.8-7.4), localized pH drops can cause immediate micro-precipitation.

Protocol 1: Self-Validating In Situ Sodium Salt Formation

Causality Note: We use a sequential addition method to prevent localized "crashing out" of the free acid, ensuring complete conversion to the sodium salt.

  • Weighing: Accurately weigh 10 mg of 3-Fluoro-5-iodo-2-methylbenzoic acid into a glass vial.

  • Wetting: Add 50 µL of absolute ethanol to wet the powder. Why? Wetting reduces the surface tension of the highly hydrophobic powder, preventing it from floating on the aqueous surface.

  • Titration: Add 900 µL of deionized water. The solution will be highly turbid (suspension).

  • Ionization: Slowly add 1M NaOH in 5 µL increments while vortexing continuously.

  • Validation Check: Monitor the optical clarity. The transition from a cloudy suspension to a perfectly clear solution indicates complete salt formation. If turbidity persists after reaching pH 8.0, stop adding base (to prevent degradation) and proceed to a co-solvent strategy.

  • Buffering: Once clear, back-titrate with 0.1M HCl to your target pH (do not drop below pH 7.0), and adjust the final volume to 1 mL with water.

Co-Solvency and Complexation Strategies

Q: My cell-based assay is highly sensitive to pH changes and high salt concentrations. What are the alternatives?

A: When pH adjustment is contraindicated, you must alter the dielectric constant of the solvent or encapsulate the hydrophobic molecule. Co-solvency (using DMSO or PEG-400) modifies the overall polarity of the solvent system to better match the solute, significantly expanding the equilibrium solubility 3[3]. Alternatively, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic iodine and aromatic ring within its hydrophobic cavity, rendering the entire complex water-soluble without altering the bulk pH.

Quantitative Data: Comparative Solubility Enhancement (Representative Baselines)
Solubilization StrategyMedia CompositionApparent Solubility (mg/mL)Fold EnhancementAssay Compatibility
Baseline (Free Acid) Pure Water (pH 4.0)< 0.051xPoor
Salt Formation Aqueous Buffer (pH 8.0)~ 5.20> 100xModerate (pH dependent)
Co-Solvency 10% DMSO / 90% Water~ 1.8036xGood (Monitor DMSO tox)
Complexation 20% w/v HP-β-CD in Water~ 8.50170xExcellent (In vivo safe)

Note: Values are representative baselines for highly lipophilic halogenated benzoic acids to guide initial formulation optimization.

CyclodextrinMechanism Drug Free Acid (Lipophilic) Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD (Host) CD->Complex Encapsulation Aqueous Aqueous Media Complex->Aqueous Solubilized

Mechanistic pathway of HP-β-CD inclusion complexation for lipophilic drug solubilization.

Protocol 2: Self-Validating HP-β-CD Inclusion Complexation

Causality Note: Complexation is an equilibrium process driven by the displacement of high-energy water molecules from the cyclodextrin cavity. Vigorous kinetic energy (sonication) and time are required to reach equilibrium.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Addition: Add 5 mg of 3-Fluoro-5-iodo-2-methylbenzoic acid to 1 mL of the HP-β-CD solution.

  • Kinetic Disruption: Sonicate the mixture in a water bath at 37°C for 30 minutes. Why? The thermal and acoustic energy breaks the strong crystal lattice of the halogenated benzoic acid, allowing individual molecules to enter the cyclodextrin cavities.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours.

  • Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. Examine the bottom of the tube. If a pellet is present, the solution is saturated. The supernatant now contains the maximum thermodynamically stable concentration of the inclusion complex.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to ensure a sterile, particle-free solution ready for dosing.

References
  • Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Deriv
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures | MDPI |

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 3-Fluoro-5-iodo-2-methylbenzoic Acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-Fluoro-5-iodo-2-methylbenzoic acid is a key building block in the synthesis of various novel therapeutic agents. Its structural complexity, featuring halogen substituents that influence its chemical properties, necessitates a robust and reliable analytical method to ensure its purity.

This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 3-Fluoro-5-iodo-2-methylbenzoic acid. We will explore the rationale behind the methodological choices, present a detailed validation protocol in accordance with international regulatory standards, and compare the performance of HPLC with alternative analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Challenge: Understanding the Analyte

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure: 3-Fluoro-5-iodo-2-methylbenzoic acid

  • Molecular Formula: C₈H₆FIO₂[1]

  • Molecular Weight: 280.04 g/mol [1]

  • Key Functional Groups: Carboxylic acid, aromatic ring, fluoro and iodo substituents.

The presence of the carboxylic acid group (with an estimated pKa around 3-4) makes the molecule's ionization state pH-dependent. The aromatic ring provides a chromophore, making UV detection a viable option. The overall structure suggests moderate polarity, making it an ideal candidate for reversed-phase HPLC.

Strategic Method Development: The "Why" Behind the "How"

The primary goal is to develop a stability-indicating method capable of separating the main compound from its potential process-related impurities and degradation products.

Why RP-HPLC? A Comparative Overview

While several techniques can separate organic molecules, RP-HPLC stands out for this application.

Technique Principle Applicability to 3-Fluoro-5-iodo-2-methylbenzoic acid Advantages Disadvantages
Reversed-Phase HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.Excellent. The molecule has sufficient hydrophobicity for retention on a C18 column.High resolution, robustness, reproducibility, and widespread use in QC labs.Requires soluble samples; solvent consumption.
Gas Chromatography (GC) Partitioning between a liquid stationary phase and a gaseous mobile phase.Poor. The compound is non-volatile and would require derivatization of the carboxylic acid group.High efficiency for volatile compounds.Derivatization adds complexity, time, and potential for side reactions.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric field.Good. The carboxylic acid is ionizable, making it suitable for CE.Low sample/reagent use, high efficiency.Can be less robust and reproducible than HPLC for routine QC use.
Rationale for Chromatographic Conditions
  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is the workhorse for compounds of this nature. Its alkyl chains provide the necessary hydrophobic interactions for retention.

  • Mobile Phase: An acidic mobile phase is crucial. By setting the pH to ~2.5 (well below the analyte's pKa), we suppress the ionization of the carboxylic acid group. This ensures the analyte is in a single, neutral form, leading to better retention and sharper, more symmetrical peaks. A typical mobile phase would be a gradient of:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Detection: A Diode Array Detector (DAD) or UV detector set at a wavelength of maximum absorbance for the analyte (e.g., determined from its UV spectrum, likely around 230-254 nm) provides excellent sensitivity and selectivity.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times.

The Validation Protocol: A Self-Validating System

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] We will follow the comprehensive guidelines set forth by the International Council for Harmonisation (ICH) in their Q2(R2) document.[4][5][6]

Method_Validation_Workflow cluster_Dev Method Development & Optimization cluster_Val Method Validation (ICH Q2) cluster_Report Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness Accuracy->Robustness Limits LOD & LOQ Precision->Limits Precision->Robustness Limits->Robustness Report Validation Report & SOP Robustness->Report Validation_Parameters cluster_Qualitative Qualitative cluster_Quantitative Quantitative cluster_Performance Performance Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ

Sources

Comparative

Comparative Reactivity Guide: 3-Fluoro-5-iodo-2-methylbenzoic acid vs. 3-Fluoro-4-iodo-2-methylbenzoic acid

Poly-substituted halobenzoic acids are critical molecular building blocks in modern drug discovery, frequently utilized as core scaffolds in the synthesis of targeted therapeutics, including PROTACs (Proteolysis Targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Poly-substituted halobenzoic acids are critical molecular building blocks in modern drug discovery, frequently utilized as core scaffolds in the synthesis of targeted therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors[1]. When designing synthetic routes, the positional isomerism of halogens dramatically dictates the reactivity profile of the molecule.

This guide provides an in-depth technical comparison between 3-Fluoro-5-iodo-2-methylbenzoic acid (Isomer A) and 3-Fluoro-4-iodo-2-methylbenzoic acid (Isomer B). By analyzing their steric environments and electronic properties, we can predict and control their behavior in transition-metal-catalyzed cross-couplings and organometallic transformations.

Structural and Electronic Profiling

The fundamental difference between these two building blocks lies in the spatial relationship between the iodine atom (the primary site of reactivity) and the highly electronegative fluorine atom.

  • Isomer A (5-Iodo, CAS: 2384087-37-8): The C-I bond is located at the 5-position, flanked by two relatively small protons (H4 and H6). This creates a sterically unhindered environment. Electronically, the fluorine at the 3-position exerts a mild meta-inductive electron-withdrawing effect.

  • Isomer B (4-Iodo, CAS: 2383501-90-2): The C-I bond is at the 4-position, directly adjacent to the fluorine atom at the 3-position. This ortho-fluoro relationship introduces significant steric shielding around the iodine. However, it also strongly polarizes the C-I bond via a powerful, short-range inductive effect[2].

StructuralComparison cluster_A Isomer A: 5-Iodo (CAS: 2384087-37-8) cluster_B Isomer B: 4-Iodo (CAS: 2383501-90-2) A_CI C5-Iodo Bond (Unhindered) A_Rx Fast Oxidative Addition (Sterically Accessible) A_CI->A_Rx Pd(0) B_CI C4-Iodo Bond (ortho-Fluoro) B_Rx Slower Oxidative Addition (Steric Shielding) B_CI->B_Rx Pd(0)

Structural comparison highlighting steric effects on Pd(0) oxidative addition.

Reactivity Divergence in Cross-Coupling

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) species into the C-I bond.

For Isomer A (5-Iodo) , the lack of steric bulk allows for rapid oxidative addition, even when utilizing bulky, electron-rich phosphine ligands (like XPhos or BrettPhos) necessary for challenging couplings. This isomer generally affords high yields under mild conditions (60–80 °C).

Conversely, Isomer B (4-Iodo) presents a kinetic paradox. While the ortho-fluorine inductively activates the C-I bond, making it electronically favorable for oxidative addition, its physical presence sterically repels bulky Pd-ligand complexes[2]. As a result, sterics typically dominate the transition state energy, leading to slower reaction rates. To achieve complete conversion with Isomer B, researchers must often employ higher temperatures (80–100 °C) or switch to less sterically demanding ligands (e.g., dppf or PPh3) to facilitate catalyst approach.

Halogen-Metal Exchange and Aryne Formation Risks

The most critical divergence between these isomers occurs during halogen-metal exchange (lithiation or magnesiation). When treated with strong bases like n-butyllithium (n-BuLi), the iodine is exchanged for lithium to form an aryllithium intermediate.

Isomer A forms a 5-lithio species that is thermally stable up to approximately -40 °C, allowing for robust electrophilic trapping with a wide margin of operational error.

Isomer B forms a 4-lithio-3-fluoro species. The proximity of the lithium atom to the highly electronegative ortho-fluorine creates a kinetically unstable system. If the internal temperature of the reaction rises above -60 °C, the molecule will undergo a rapid elimination of lithium fluoride (LiF) to generate a highly reactive benzyne (aryne) intermediate [3]. This side reaction destroys the starting material and leads to complex mixtures of nucleophilic addition byproducts. Therefore, strict cryogenic control is non-negotiable for Isomer B.

LithiationPathways I_A 5-Iodo Isomer Li_A 5-Lithio Species (Thermally Stable) I_A->Li_A n-BuLi, -78 °C I_B 4-Iodo Isomer Li_B 4-Lithio-3-fluoro Species (Kinetically Unstable) I_B->Li_B n-BuLi, -78 °C Trap_A Electrophilic Trapping (High Yield) Li_A->Trap_A Electrophile Benzyne Benzyne Intermediate (LiF Elimination) Li_B->Benzyne Temp > -60 °C Trap_B Electrophilic Trapping (Strictly < -78 °C) Li_B->Trap_B Maintain < -78 °C

Divergent halogen-metal exchange pathways and benzyne formation risk.

Quantitative Data Summary

The following table synthesizes the expected empirical performance of both isomers across standard synthetic workflows.

Reaction Parameter3-Fluoro-5-iodo-2-methylbenzoic acid (Isomer A)3-Fluoro-4-iodo-2-methylbenzoic acid (Isomer B)
C-I Steric Environment Unhindered (flanked by H atoms)Hindered (flanked by F and H atoms)
Pd(0) Oxidative Addition Rate FastModerate to Slow
Optimal Suzuki Temp. 60–80 °C80–100 °C
Aryllithium Thermal Stability High (Stable up to -40 °C)Low (Eliminates > -60 °C)
Primary Lithiation Side Reaction Protodehalogenation (Quench error)Benzyne (Aryne) formation[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality explanations for critical steps.

Protocol A: Robust Suzuki-Miyaura Coupling of Isomer A (5-Iodo)

This protocol leverages the unhindered nature of the 5-iodo position to achieve high yields at moderate temperatures.

  • Preparation: To an oven-dried Schlenk flask, add 3-Fluoro-5-iodo-2-methylbenzoic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Causality: Because the C5-I bond is sterically accessible, extended heating at reflux (100 °C+) is unnecessary and avoids potential protodeboronation of the boronic acid.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the carboxylic acid), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Cryogenic Halogen-Metal Exchange of Isomer B (4-Iodo)

This protocol is strictly engineered to prevent benzyne formation via precise thermodynamic control.

  • Preparation: Dissolve 3-Fluoro-4-iodo-2-methylbenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for at least 15 minutes. Causality: The internal temperature must be strictly maintained below -78 °C to prevent the kinetically unstable ortho-fluoroaryllithium intermediate from eliminating LiF and forming a benzyne[3].

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 2.1 equiv, 2.1 mmol) dropwise via syringe pump over 15 minutes. Causality: 2.1 equivalents are needed (1 equiv to deprotonate the carboxylic acid, 1 equiv for the exchange). Dropwise addition prevents localized exothermic spikes that could trigger localized benzyne formation.

  • Trapping: Stir at -78 °C for 30 minutes, then add the electrophile (e.g., anhydrous DMF, 3.0 equiv) dropwise. Maintain at -78 °C for 1 hour before allowing the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, acidify, and extract with EtOAc.

References

  • Composés qui assurent la médiation de la dégradation de protéines et leurs procédés d'utilisation (WO2023069720A1). Google Patents.
  • Synthesis of Aromatic Compounds. DOKUMEN.PUB.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. National Institutes of Health (NIH).

Sources

Validation

Mass spectrometry validation of 3-Fluoro-5-iodo-2-methylbenzoic acid synthesized products

Comprehensive Mass Spectrometry Validation Guide for Synthesized 3-Fluoro-5-iodo-2-methylbenzoic Acid Executive Summary & Chemical Context 3-Fluoro-5-iodo-2-methylbenzoic acid (CAS 2384087-37-8) is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Validation Guide for Synthesized 3-Fluoro-5-iodo-2-methylbenzoic Acid

Executive Summary & Chemical Context

3-Fluoro-5-iodo-2-methylbenzoic acid (CAS 2384087-37-8) is a highly functionalized halogenated aromatic building block. Its unique substitution pattern—featuring an acidic carboxyl group, a highly electronegative fluorine, and a bulky, polarizable iodine atom—makes it an essential intermediate in the development of advanced therapeutics, including targeted protein degraders (PROTACs) and small-molecule kinase inhibitors[1].

For drug development professionals, verifying the structural integrity and purity of this synthesized product is paramount. Halogenated benzoic acids are susceptible to synthetic artifacts, such as incomplete iodination, positional isomerism, or in-source dehalogenation during analysis. This guide objectively compares analytical platforms and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to ensure absolute confidence in your synthesized product.

Analytical Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When validating halogenated benzoic acids, the choice of ionization technique dictates the quality of the data. While Gas Chromatography-Electron Impact MS (GC-EI-MS) is a traditional workhorse, it presents significant limitations for this specific compound.

  • GC-EI-MS (The Alternative): Free benzoic acids exhibit strong secondary interactions with GC stationary phases, leading to severe peak tailing. To mitigate this, time-consuming derivatization (e.g., silylation or esterification) is required. Furthermore, the hard ionization of EI (70 eV) combined with high inlet temperatures often induces thermal deiodination, artificially inflating the appearance of des-iodo impurities.

  • LC-ESI-MS/MS (The Recommended Standard): Electrospray Ionization (ESI) is a "soft" ionization technique. Because 3-Fluoro-5-iodo-2-methylbenzoic acid possesses a highly acidic carboxylate group, it readily yields the deprotonated pseudo-molecular ion [M-H]⁻ in negative ion mode (ESI-). Operating in ESI- provides a distinct advantage: it drastically reduces background chemical noise compared to positive mode, resulting in superior signal-to-noise (S/N) ratios for benzoic acid derivatives[2].

Table 1: Performance Comparison for 3-Fluoro-5-iodo-2-methylbenzoic Acid Validation

ParameterLC-ESI-MS/MS (Negative Mode)GC-EI-MS (Positive Mode)
Sample Preparation Direct injection (Dilute & Shoot)Requires derivatization (e.g., TMS)
Primary Ion Observed [M-H]⁻ (m/z 278.9)[M]⁺ (m/z 280.0) or Derivatized [M]⁺
Thermal Stability High (Analyzed at near-ambient LC temps)Low (Prone to thermal deiodination)
Background Noise Very Low (Selective for acidic species)Moderate to High
Throughput High (<5 min per run)Low (>15 min per run + prep time)

Causality-Driven Experimental Methodology

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology is designed to suppress matrix effects, prevent in-source fragmentation, and unambiguously confirm the presence of both halogens.

3.1. Sample Preparation

  • Solvent Choice: Dissolve the synthesized product in high-purity Methanol:Water (50:50, v/v). Avoid Dimethyl Sulfoxide (DMSO) if possible, as it has a low vapor pressure and can cause signal suppression and source contamination in ESI[3].

  • Concentration: Prepare a working solution at 1–5 µg/mL. Over-concentrated samples lead to dimer formation (e.g., [2M-H]⁻ at m/z 558.8), which complicates quantification and structural assignment[4].

3.2. UHPLC Separation Parameters

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.05% Acetic Acid. Mechanistic Insight: While 0.1% Formic Acid is standard for positive mode, weaker acids like Acetic Acid at lower concentrations are preferred in negative mode. This maintains sharp LC peak shapes without completely suppressing the ionization of the target benzoic acid[4].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

3.3. MS/MS Source and Acquisition Parameters

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -2.5 to -3.0 kV. (Keep relatively low to prevent corona discharge, which is more common in negative mode).

  • Desolvation Temperature: 350 °C.

  • Diagnostic Fragmentation (CID): Benzoic acids are highly prone to decarboxylation (loss of CO₂, 44 Da) during Collision-Induced Dissociation (CID)[4]. For this compound, the precursor [M-H]⁻ (m/z 278.9) will yield a primary product ion at m/z 234.9. A secondary, highly diagnostic fragment is the free iodide anion at m/z 126.9, which confirms the presence of the iodine substituent.

Table 2: MRM Transitions for Quantification and Structural ID

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Causality
278.9234.9-15Loss of CO₂ (Decarboxylation)[4]
278.9126.9-30Heterolytic cleavage yielding Iodide [I]⁻
278.9107.9-35Sequential loss of CO₂ and Iodine radical

Visualizing the Analytical Logic

To ensure clarity in data interpretation and workflow execution, the following diagrams map the fragmentation pathways and the end-to-end validation process.

ESI-MS/MS negative mode fragmentation pathway for 3-Fluoro-5-iodo-2-methylbenzoic acid.

End-to-end LC-MS/MS validation workflow for halogenated benzoic acid derivatives.

Conclusion & Best Practices

Validating 3-Fluoro-5-iodo-2-methylbenzoic acid requires an analytical approach that respects its chemical lability and leverages its acidic nature. By utilizing LC-ESI-MS/MS in negative ion mode, researchers can bypass the thermal degradation artifacts inherent to GC-MS. Monitoring the exact mass of the [M-H]⁻ ion alongside the diagnostic iodide fragment (m/z 126.9) creates a self-validating data set that guarantees the structural integrity of this crucial building block before it is deployed in complex downstream syntheses.

References

  • Composés qui assurent la médiation de la dégradation de protéines et leurs procédés d'utilisation.
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.
  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.Benchchem.
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.Benchchem.

Sources

Comparative

Validating the Regioselectivity of 3-Fluoro-5-iodo-2-methylbenzoic Acid Electrophilic Substitution

A Comparative Guide to Iodination Strategies and Analytical Workflows for C5-Regiocontrol in Polyfunctionalized Arenes As drug development increasingly relies on highly functionalized halogenated building blocks, control...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Iodination Strategies and Analytical Workflows for C5-Regiocontrol in Polyfunctionalized Arenes

As drug development increasingly relies on highly functionalized halogenated building blocks, controlling and validating the regioselectivity of electrophilic aromatic substitution (EAS) is paramount. 3-Fluoro-2-methylbenzoic acid presents a classic regiochemical challenge: it possesses three available ring positions (C4, C5, and C6), each under the competing influence of three distinct directing groups.

This guide objectively compares reagent systems for the selective synthesis of 3-fluoro-5-iodo-2-methylbenzoic acid and establishes a self-validating analytical workflow to definitively prove C5-regioselectivity over C4 and C6 alternatives.

The Causality of Regioselectivity: Electronic vs. Directing Group Control

To achieve predictable functionalization, we must analyze the synergistic and antagonistic effects of the existing substituents on the aromatic ring:

  • Carboxylic Acid (-COOH) at C1: A strong electron-withdrawing group (EWG). It deactivates the ring and directs meta (favoring C3 and C5). Since C3 is occupied, it pushes electron density toward C5.

  • Methyl Group (-CH₃) at C2: An electron-donating group (EDG) via hyperconjugation. It activates the ring and directs ortho/para (favoring C1, C3, and C5).

  • Fluoro Group (-F) at C3: A highly electronegative atom that deactivates the ring via inductive effects (-I) but directs ortho/para via resonance (+M) (favoring C2, C4, and C6).

The Kinetic Target: The C5 position is para to the activating methyl group and meta to the deactivating carboxylate. Consequently, under standard, electronically controlled EAS conditions, the C5 position is the most nucleophilic carbon, making 3-fluoro-5-iodo-2-methylbenzoic acid the thermodynamic and kinetic product.

However, altering the reaction mechanism from standard EAS to Transition-Metal-Catalyzed C-H Activation shifts the regioselectivity entirely, utilizing the carboxylate as a directing group to target the C6 position[1].

G SM 3-Fluoro-2-methylbenzoic acid EAS NIS, TFA (Standard EAS) SM->EAS Electronic Control CH Pd(OAc)2, NIS (Directed C-H Activation) SM->CH Steric/Directing Group Control P_C5 3-Fluoro-5-iodo- 2-methylbenzoic acid (C5 Regioisomer) EAS->P_C5 >95% Selectivity P_C6 3-Fluoro-6-iodo- 2-methylbenzoic acid (C6 Regioisomer) CH->P_C6 Ortho-Metalation

Reaction pathway divergence based on electronic vs. directing group control.

Comparative Evaluation of Iodination Systems

To synthesize the C5-iodo isomer, we compare three distinct methodologies. The choice of reagent dictates not only the yield but the fundamental mechanism of substitution.

Table 1: Performance Comparison of Iodination Reagents
Reagent SystemMechanismPrimary RegioisomerYieldScalability & Safety Profile
NIS / TFA Electrophilic Aromatic Substitution (EAS)C5-Iodo (>95%)85-90%Excellent. Mild conditions, easily scalable. TFA acts as a strong ionizing solvent.
I₂ / H₅IO₆ Oxidative EASC5-Iodo (~80%)70-75%Good for bulk scale, but risks over-oxidation. Requires strict temperature control.
Pd(OAc)₂ / NIS Carboxylate-Directed C-H ActivationC6-Iodo (>90%)65-70%Poor for C5. Used specifically to bypass electronic control and force C6 functionalization.

Note: For researchers specifically targeting the C5 position for downstream cross-coupling (e.g., PROTAC synthesis), the NIS/TFA system is the superior choice due to its high regiocontrol[2].

Self-Validating Experimental Protocols

The following protocols provide self-validating workflows. By running Protocol A (Electronic Control) alongside Protocol B (Directed Control), researchers can generate both regioisomers to serve as analytical standards.

Protocol A: Synthesis of 3-Fluoro-5-iodo-2-methylbenzoic acid (C5-Targeted)

Causality: Trifluoroacetic acid (TFA) protonates N-Iodosuccinimide (NIS), generating a highly reactive I+ equivalent that attacks the most electron-rich C5 position.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq, 10 mmol) in 20 mL of neat Trifluoroacetic acid (TFA).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq, 11 mmol) portion-wise over 15 minutes to prevent thermal runaway.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours, monitoring via LC-MS.

  • Quench & Isolate: Pour the reaction mixture into 100 mL of ice water. Quench residual iodine species with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the C5-iodo product.

Protocol B: Synthesis of 3-Fluoro-6-iodo-2-methylbenzoic acid (C6-Targeted)

Causality: Palladium coordinates to the carboxylate moiety, directing the C-H activation strictly to the adjacent ortho-position (C6), overriding the ring's natural electronic bias[1].

  • Preparation: In a sealed tube, combine 3-fluoro-2-methylbenzoic acid (1.0 eq, 5 mmol), NIS (1.1 eq, 5.5 mmol), and Pd(OAc)2​ (10 mol%, 0.5 mmol) in 15 mL of N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100 °C for 2 hours.

  • Isolate: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Concentrate the organic layer and purify via flash chromatography (1:1 EtOAc/Hexanes) to isolate the C6-iodo product.

Analytical Validation: Proving Regioselectivity via NMR

Mass spectrometry (LC-MS or GC-MS) will confirm the addition of iodine ( [M+H]+=280.9 ), but it cannot distinguish between the C4, C5, and C6 regioisomers. High-resolution 1D 1H NMR is the definitive tool for this validation.

The structural proof relies on the J -coupling constants ( JHH​ ) between the remaining aromatic protons.

Table 2: Diagnostic NMR Coupling Constants
RegioisomerRemaining ProtonsStructural RelationshipExpected JHH​ CouplingSignal Multiplicity
C5-Iodo (Product A)H4 and H6Meta to each other~1.5 - 2.0 Hz Two doublets of doublets (dd)
C6-Iodo (Product B)H4 and H5Ortho to each other~8.0 - 8.5 Hz Two doublets of doublets (dd)
C4-Iodo (Theoretical)H5 and H6Ortho to each other~8.0 - 8.5 Hz Two doublets of doublets (dd)

(Note: The protons will also exhibit coupling to the C3-Fluorine atom. H4 is ortho to F ( JHF​≈9 Hz), while H5 and H6 have smaller meta/para F-couplings).

G NMR 1H NMR Analysis of Product JHH Extract J_HH Coupling Constants NMR->JHH Ortho J_HH ≈ 8.0 Hz (Ortho Coupling) JHH->Ortho Meta J_HH ≈ 2.0 Hz (Meta Coupling) JHH->Meta C4C6 C4-Iodo or C6-Iodo Isomer (Adjacent Protons) Ortho->C4C6 C5 C5-Iodo Isomer (Protons at C4 & C6) Meta->C5

NMR Decision Tree for validating the regioselectivity of the iodinated product.

Advanced Validation: 2D HMBC

If further confirmation is required, Heteronuclear Multiple Bond Correlation (HMBC) NMR can be utilized. In the C5-iodo isomer, the methyl protons at C2 will show strong 3-bond correlations to C1 (carboxylic acid carbon) and C3 (fluorinated carbon), but no correlation to the iodine-bearing carbon. If the iodine were at C6, the C2 methyl protons would show a distinct 3-bond correlation to C6.

Conclusion

For researchers synthesizing 3-fluoro-5-iodo-2-methylbenzoic acid, the NIS/TFA system provides the most robust, scalable, and highly regioselective pathway, driven by the inherent electronic properties of the arene. Validation of this regioselectivity is rapidly achieved by analyzing the 1H NMR spectrum for meta-coupling ( J≈2.0 Hz), definitively ruling out the C6-isomer generated under transition-metal-catalyzed conditions.

References

  • Bric, C., et al. "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • European Patent Office. "HETEROARYL SUBSTITUTED BENZOIC ACIDS AS RORGAMMAT INHIBITORS AND USES THEREOF" (EP 3368535 B1). Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation: Characterizing PI3K/mTOR Inhibitors Derived from 3-Fluoro-5-iodo-2-methylbenzoic Acid

For researchers in drug discovery, the journey from a chemical precursor to a validated biological effect is paved with rigorous experimental checkpoints. This guide provides an in-depth comparison of in vitro assays for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery, the journey from a chemical precursor to a validated biological effect is paved with rigorous experimental checkpoints. This guide provides an in-depth comparison of in vitro assays for validating the activity of potent kinase inhibitors, using the synthesis of GSK2126458 (Omipalisib), a dual PI3K/mTOR inhibitor, as a case study. The precursor, 3-Fluoro-5-iodo-2-methylbenzoic acid, represents a critical starting point in the chemical synthesis of this and other related compounds. Our focus is not merely on the synthetic product but on the robust validation of its biological activity, a cornerstone of trustworthy and reproducible science.

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] GSK2126458 is a highly potent, orally bioavailable inhibitor of both PI3K and mTOR, and its synthesis provides a relevant framework for our discussion.[2][3] The integrity of any in vitro data hinges on the purity and identity of the synthesized inhibitor, which must be confirmed through analytical methods like LC-MS/MS before biological characterization.[4]

This guide will compare and contrast two primary in vitro assay formats for validating the biological activity of newly synthesized GSK2126458: a direct, biochemical kinase assay and a cell-based assay that measures downstream pathway modulation. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide you in selecting the most appropriate validation strategy for your research needs.

Comparing In Vitro Validation Strategies: Biochemical vs. Cell-Based Assays

The choice between a biochemical and a cell-based assay is a critical decision in the validation workflow. A biochemical assay offers a direct measure of the inhibitor's interaction with its purified target protein(s), while a cell-based assay provides insights into its activity within a more physiologically relevant system.[5]

Table 1: Comparison of Key Performance Parameters for In Vitro Assay Formats

ParameterBiochemical Kinase Assay (Luminescence-based)Cell-Based Western Blot AssayCell-Based TR-FRET Assay (LanthaScreen™)
Principle Measures ATP consumption (as light output) by purified PI3K/mTOR enzymes.Measures phosphorylation of a downstream target (e.g., Akt) in cell lysates via electrophoresis and antibody detection.Measures phosphorylation of a GFP-tagged target protein in cell lysates using a terbium-labeled antibody and time-resolved fluorescence resonance energy transfer.[6]
Throughput High (384-well plate format)Low to MediumHigh (384-well plate format)
Biological Context Low (purified components)High (intact cellular pathways)High (intact cellular pathways)
Information Gained Direct enzyme inhibition, IC50Target engagement, pathway modulation, IC50Target engagement, pathway modulation, IC50
Potential for Artifacts Compound interference with luciferaseOff-target effects, antibody cross-reactivitySpectral interference, antibody specificity
Cost & Complexity Moderate cost, relatively simpleHigher cost, more complex and labor-intensiveHigher cost, requires specialized plate reader
Z'-factor Typically > 0.7[7]Not applicableTypically > 0.6[6]
The Rationale for a Multi-Assay Approach

Relying on a single assay format can provide an incomplete picture of a compound's activity. For instance, a potent inhibitor in a biochemical assay may have poor cell permeability or be rapidly metabolized, resulting in weak activity in a cell-based assay. Conversely, a compound might show cellular activity through off-target effects not captured by a specific biochemical assay. Therefore, a multi-pronged approach, starting with a direct biochemical assay and confirming with a cell-based method, provides a more robust validation of the synthesized inhibitor's intended biological action.

Experimental Design & Protocols

A logical workflow is essential for the efficient and accurate validation of a synthesized inhibitor. The following diagram illustrates a typical workflow for characterizing a compound like GSK2126458, synthesized from its precursors.

G cluster_0 Synthesis & Purification cluster_1 Analytical Validation cluster_2 Biological Validation cluster_3 Data Analysis & Comparison Precursor 3-Fluoro-5-iodo- 2-methylbenzoic acid Synthesis Chemical Synthesis of GSK2126458 Precursor->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification QC Quality Control (LC-MS/MS, NMR) Purification->QC Biochemical Biochemical Assay (PI3K/mTOR Kinase Activity) QC->Biochemical CellBased Cell-Based Assay (p-Akt Levels) QC->CellBased Data IC50 Determination & Comparison Biochemical->Data CellBased->Data G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Activates GSK GSK2126458 GSK->PI3K Inhibits GSK->mTORC1 GSK->mTORC2

Figure 2: The PI3K/Akt/mTOR signaling pathway and points of inhibition by GSK2126458.

Conclusion

References

  • Hancock, M. K., et al. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences.
  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3058. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. BenchChem.
  • Sinha, S., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Frontiers in Neurology, 9, 533. Available at: [Link]

  • Britschgi, A., et al. (2017). MYC is a clinically significant driver of mTOR inhibitor resistance in breast cancer. Cancer Research. Available at: [Link]

  • BenchChem. (2025). The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modulation. BenchChem.
  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. Available at: [Link]

  • Knight, S. D., et al. (2009). Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Molecular Cancer Therapeutics. Available at: [Link]

  • de Vries, N., et al. (2015). Liquid chromatography-tandem mass spectrometric assay for the PI3K/mTOR inhibitor GSK2126458 in mouse plasma and tumor homogenate. Journal of Chromatography B, 985, 126-132. Available at: [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vora, C., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(7), 811-821. Available at: [Link]

  • EMMA International. (2024, August 19). Understanding Method Comparison for In Vitro Diagnostics (IVDs). EMMA International. Available at: [Link]

  • U.S. Food and Drug Administration. (2026, March 18). What FDA's NAM Guidance Means for Pharmaceutical Development. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. SEED. Available at: [Link]

  • Indigo Biosciences. (2024, April 9). Understanding Assay Performance Metrics. Indigo Biosciences. Available at: [Link]

  • U.S. Food and Drug Administration. (2025, January 6). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. FDA. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 3-Fluoro-5-iodo-2-methylbenzoic Acid

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management This guide provides a detailed, authoritative protocol for the proper disposal of 3-Fluoro-5-iodo-2-methylbenzoic acid. As a halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management

This guide provides a detailed, authoritative protocol for the proper disposal of 3-Fluoro-5-iodo-2-methylbenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires a specific waste management stream to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles and federal regulations, designed to provide a self-validating system for your laboratory's chemical handling workflow.

Immediate Safety Briefing: Hazard Profile

Before handling, it is crucial to recognize the hazard profile of 3-Fluoro-5-iodo-2-methylbenzoic acid and similar halogenated benzoic acids. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related chemicals indicate the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust.[1][4][5]

Due to these hazards and its chemical structure, this compound falls under the U.S. Environmental Protection Agency's (EPA) hazardous waste regulations, requiring meticulous handling and disposal from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[6][7]

Part 1: Waste Characterization and Segregation

The foundational step in proper chemical disposal is accurate waste characterization. This dictates the entire disposal pathway.

Causality of Classification: 3-Fluoro-5-iodo-2-methylbenzoic acid contains both fluorine and iodine atoms bonded to its aromatic structure. The presence of these halogens classifies it unequivocally as a halogenated organic waste .[8][9] This classification is critical because halogenated compounds require high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts and ensure complete destruction.[8] Mixing this waste with non-halogenated streams can lead to dangerous reactions and significantly increases disposal costs.[9]

Table 1: Waste Stream Segregation Protocol

Waste StreamDescriptionCorrect Container for 3-Fluoro-5-iodo-2-methylbenzoic Acid?Rationale
Halogenated Organic Organic compounds containing fluorine, chlorine, bromine, or iodine.[8]Yes The compound's molecular structure includes fluorine and iodine.
Non-Halogenated Organic Organic compounds without halogens (e.g., ethanol, hexane, acetone).[8][10]No Cross-contamination complicates disposal and violates segregation protocols.[9]
Aqueous Acidic Acid solutions (e.g., dilute HCl, H₂SO₄) with a pH ≤ 2.No This is an organic solid, not an aqueous acid. Mixing can cause violent reactions.
Aqueous Basic Basic solutions (e.g., NaOH, KOH) with a pH ≥ 12.5.No Incompatible waste streams must never be mixed.[11]
Solid Waste (Trash) Non-hazardous laboratory debris.No This is a hazardous chemical and must not enter the regular waste stream.[11]

Part 2: Personal Protective Equipment (PPE) Protocol

Adherence to proper PPE is non-negotiable when handling 3-Fluoro-5-iodo-2-methylbenzoic acid for any purpose, including disposal. All PPE should comply with OSHA standards.[12]

PPE ItemSpecificationJustification
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields.[1]Protects against splashes of contaminated solvents and airborne dust particles causing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[1][2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating and inhaling dust, as the compound may cause respiratory irritation.[1][13]

Part 3: Step-by-Step Disposal Procedure

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and efficient.

Step 1: Container Selection

  • Action: Select a designated hazardous waste container that is in good condition, free of leaks, and constructed of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) container for solids).[10][14]

  • Rationale: The container must be robust enough to prevent release. Using a compatible material avoids degradation of the container and potential reactions with the waste.

Step 2: Labeling

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][14] Fill out all required information, including:

    • The full, unabbreviated chemical name: "3-Fluoro-5-iodo-2-methylbenzoic acid".

    • All other constituents and their approximate percentages if it is a mixed waste.

    • The date accumulation started.

    • Generator's name and location.

  • Rationale: Proper labeling is an EPA requirement.[15] It ensures that anyone handling the container understands its contents and associated hazards, which is crucial for safe segregation, storage, and final disposal.[14]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the solid 3-Fluoro-5-iodo-2-methylbenzoic acid into the prepared, labeled container using a dedicated spatula or scoop.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) must also be placed in the same hazardous waste container.[16]

  • Rinsate: If rinsing a container that held the chemical, the first rinse with an appropriate solvent must be collected and treated as hazardous waste.[11]

  • Rationale: This ensures that all hazardous material is captured in the correct waste stream, preventing environmental release and personnel exposure.

Step 4: Container Storage

  • Action: Keep the waste container tightly sealed at all times, except when actively adding waste.[14][16] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.[14]

  • Rationale: Sealed containers prevent the release of vapors. Storing in a designated, contained area minimizes the risk of spills and exposure, ensuring compliance with laboratory safety standards.[11]

Step 5: Arranging for Disposal

  • Action: Once the container is full, or within the time limits specified by your institution (often 180 days for Small Quantity Generators), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[15]

  • Rationale: Hazardous waste must be transported by an authorized transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][17] This final step completes the "cradle-to-grave" management required by the RCRA.

Disposal Workflow Diagram

G Disposal Workflow for 3-Fluoro-5-iodo-2-methylbenzoic Acid cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase A Step 1: Characterize Waste Is it a Halogenated Organic? B Yes. A->B C Step 2: Select PPE (Goggles, Gloves, Lab Coat) B->C D Step 3: Prepare Container (Compatible, Clean, Good Condition) C->D E Step 4: Affix 'Hazardous Waste' Label (Fill out completely) D->E F Step 5: Add Waste to Container (Solids & Contaminated Materials) E->F Ready for Collection G Step 6: Keep Container Securely Closed (Except when adding waste) F->G H Step 7: Store in Designated SAA (Secondary Containment) G->H I Step 8: Container is Full or Time Limit Reached H->I Ready for Disposal J Step 9: Contact EHS for Pickup I->J K Waste Transported to Licensed Incineration Facility J->K

Caption: Disposal workflow from characterization to final disposal.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Management

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: Prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[2][16] Do not use combustible materials like paper towels for large spills.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material and spilled solid into your designated halogenated hazardous waste container.[5][13]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[18]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][19]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to this comprehensive protocol, you ensure that 3-Fluoro-5-iodo-2-methylbenzoic acid is managed responsibly, safeguarding yourself, your colleagues, and the environment, while maintaining the highest standards of scientific integrity and regulatory compliance.

References

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